

# VEGFR-2-IN-29 chemical structure and properties

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## Compound of Interest

Compound Name: VEGFR-2-IN-29

Cat. No.: B494315

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## An In-depth Technical Guide to VEGFR-2-IN-29

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**VEGFR-2-IN-29**, also identified as Compound 5 in relevant literature, is a potent and selective small-molecule inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator in angiogenesis. Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. By targeting the ATP-binding site of the VEGFR-2 kinase domain, **VEGFR-2-IN-29** effectively blocks the downstream signaling pathways that lead to endothelial cell proliferation, migration, and survival. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of **VEGFR-2-IN-29**, along with detailed experimental protocols.

### Chemical Structure and Properties

**VEGFR-2-IN-29** is a quinoline amide derivative. Its detailed chemical and physical properties are summarized in the table below.

| Property          | Value   |
|-------------------|---|
| IUPAC Name        | N-(4-chlorophenyl)-2-(pyridin-4-ylamino)quinoline-6-carboxamide |
| Synonyms          | VEGFR-2-IN-29, Compound 5                                       |
| CAS Number        | 1269440-17-6  |
| Molecular Formula | C <sub>21</sub> H <sub>15</sub> ClN <sub>4</sub> O              |
| Molecular Weight  | 374.83 g/mol  |
| Appearance        | Crystalline solid   |
| Solubility        | Soluble in DMSO   |

Note: Physical properties such as melting point and boiling point are not readily available in public domains.

## Biological Activity

**VEGFR-2-IN-29** demonstrates potent inhibitory activity against VEGFR-2 kinase. The half-maximal inhibitory concentration (IC<sub>50</sub>) is a standard measure of a drug's potency.

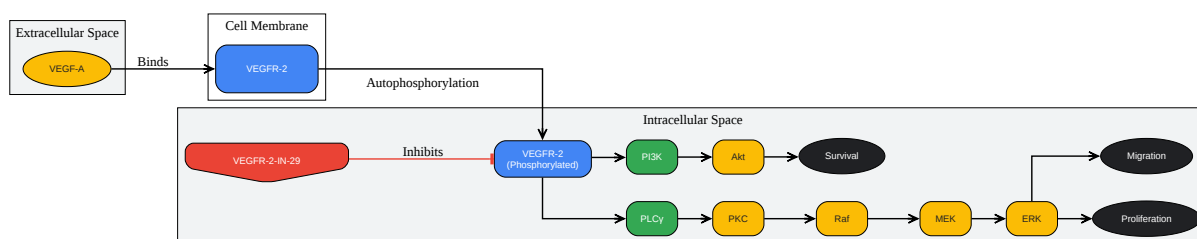
| Target  | IC <sub>50</sub> (nM) | Assay Type   |
|---------|-----------------------|--------------|
| VEGFR-2 | 16.5                  | Kinase Assay |

The selectivity profile of **VEGFR-2-IN-29** against other kinases has not been extensively published. Further research is required to fully characterize its cross-reactivity and potential off-target effects.

## Mechanism of Action and Signaling Pathway

VEGFR-2 is a receptor tyrosine kinase that, upon binding with its ligand VEGF-A, undergoes dimerization and autophosphorylation. This event triggers a cascade of intracellular signaling pathways, primarily the PLCγ-PKC-Raf-MEK-ERK and PI3K-Akt pathways, which are crucial for promoting endothelial cell proliferation, survival, and migration. **VEGFR-2-IN-29** acts as an

ATP-competitive inhibitor, binding to the kinase domain of VEGFR-2 and preventing its autophosphorylation, thereby blocking the initiation of these downstream signaling events.



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VEGFR-2 signaling pathway and the point of inhibition by **VEGFR-2-IN-29**.

## Experimental Protocols

The following are generalized protocols for assessing the activity of VEGFR-2 inhibitors. These should be optimized for specific laboratory conditions and reagents.

### In Vitro VEGFR-2 Kinase Assay (Luminescence-based)

This assay quantifies the inhibitory effect of a compound on the activity of recombinant VEGFR-2 by measuring the amount of ATP consumed during the kinase reaction.

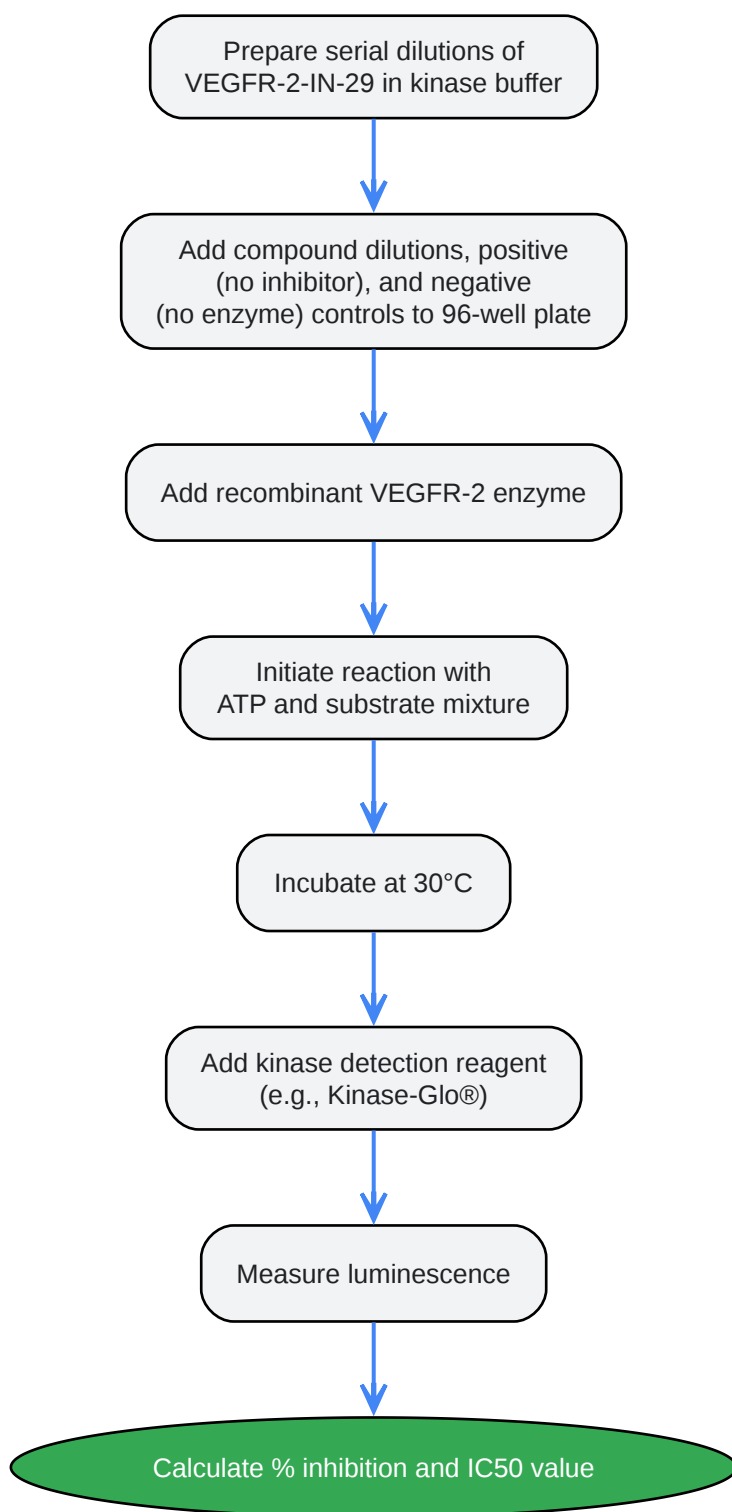
Materials:

- Recombinant human VEGFR-2
- Kinase buffer (e.g., 40 mM Tris, pH 7.4, 20 mM MgCl<sub>2</sub>, 0.1 mg/mL BSA)

- ATP
- Poly(Glu, Tyr) 4:1 substrate
- **VEGFR-2-IN-29** (dissolved in DMSO)
- Luminescence-based kinase assay kit (e.g., Kinase-Glo®)
- White, opaque 96-well plates
- Plate reader capable of measuring luminescence

Procedure:

- **Compound Preparation:** Prepare a series of dilutions of **VEGFR-2-IN-29** in kinase buffer. Ensure the final DMSO concentration in the assay does not exceed 1%.
- **Assay Setup:** To each well of a 96-well plate, add the test compound dilutions. Include positive controls (no inhibitor) and negative controls (no enzyme).
- **Enzyme Addition:** Add the recombinant VEGFR-2 enzyme to all wells except the negative controls.
- **Reaction Initiation:** Initiate the kinase reaction by adding a mixture of the substrate and ATP to each well.
- **Incubation:** Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is within the linear range.
- **Signal Detection:** Stop the reaction and generate a luminescent signal by adding the kinase detection reagent according to the manufacturer's protocol.
- **Measurement:** Measure the luminescence of each well using a plate reader. The signal is inversely proportional to the kinase activity.
- **Data Analysis:** Calculate the percent inhibition for each concentration of **VEGFR-2-IN-29** relative to the positive control and determine the IC<sub>50</sub> value by fitting the data to a dose-response curve.



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Experimental workflow for the in vitro VEGFR-2 kinase assay.

# Human Umbilical Vein Endothelial Cell (HUVEC)

## Proliferation Assay

This cell-based assay measures the effect of an inhibitor on the proliferation of endothelial cells stimulated with VEGF-A.

### Materials:

- Human Umbilical Vein Endothelial Cells (HUVECs)
- Endothelial cell growth medium
- Recombinant human VEGF-A
- **VEGFR-2-IN-29** (dissolved in DMSO)
- Cell proliferation assay reagent (e.g., MTT, WST-1, or CellTiter-Glo®)
- 96-well cell culture plates
- Microplate reader

### Procedure:

- **Cell Seeding:** Seed HUVECs in a 96-well plate at an appropriate density and allow them to attach overnight.
- **Serum Starvation:** To synchronize the cells, replace the growth medium with a low-serum medium for several hours.
- **Compound Treatment:** Treat the cells with various concentrations of **VEGFR-2-IN-29** for a pre-determined time (e.g., 1-2 hours).
- **VEGF-A Stimulation:** Stimulate the cells with a final concentration of VEGF-A known to induce proliferation. Include unstimulated controls.
- **Incubation:** Incubate the cells for a period that allows for measurable proliferation (e.g., 48-72 hours).

- **Cell Viability Measurement:** Add the cell proliferation reagent to each well and incubate according to the manufacturer's instructions.
- **Absorbance/Luminescence Reading:** Measure the absorbance or luminescence using a microplate reader. The signal is proportional to the number of viable cells.
- **Data Analysis:** Determine the effect of **VEGFR-2-IN-29** on VEGF-A-stimulated cell proliferation and calculate the IC50 value.

## Conclusion

**VEGFR-2-IN-29** is a potent inhibitor of VEGFR-2 kinase activity and endothelial cell proliferation. Its well-defined chemical structure and significant in vitro activity make it a valuable tool for research in angiogenesis and for the development of novel anti-cancer therapeutics. The protocols outlined in this guide provide a framework for the further investigation and characterization of this and other similar compounds.

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